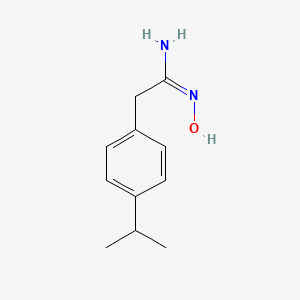
Ethane, 1,2-bis(4-(1,3-dimethylbutyl)aminophenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] is an organic compound with the molecular formula C26H40N2O2. This compound is known for its unique structure, which includes two aniline groups connected by an ethylene bridge through oxygen atoms. It is used in various industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] typically involves the reaction of 4,4’-dihydroxybiphenyl with 1,3-dimethylbutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
- 4,4’-[methylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline]
- 4,4’-[propylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline]
Uniqueness
4,4’-[ethylenebis(oxy)]bis[N-(1,3-dimethylbutyl)aniline] stands out due to its unique ethylene bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more suitable for specific applications compared to its analogs.
特性
CAS番号 |
68310-87-2 |
|---|---|
分子式 |
C26H40N2O2 |
分子量 |
412.6 g/mol |
IUPAC名 |
N-(4-methylpentan-2-yl)-4-[2-[4-(4-methylpentan-2-ylamino)phenoxy]ethoxy]aniline |
InChI |
InChI=1S/C26H40N2O2/c1-19(2)17-21(5)27-23-7-11-25(12-8-23)29-15-16-30-26-13-9-24(10-14-26)28-22(6)18-20(3)4/h7-14,19-22,27-28H,15-18H2,1-6H3 |
InChIキー |
JYSYQSXGESZDCA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)NC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)NC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
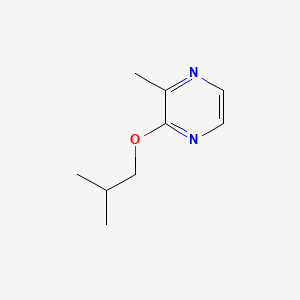
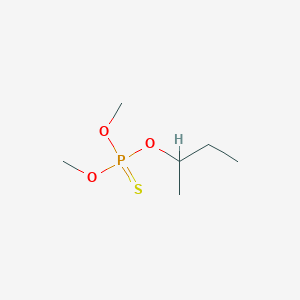
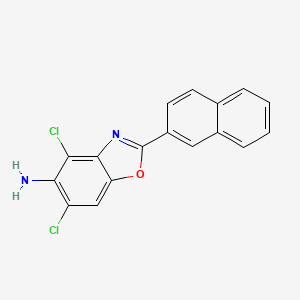
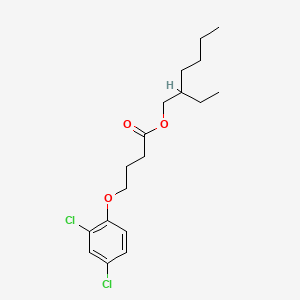
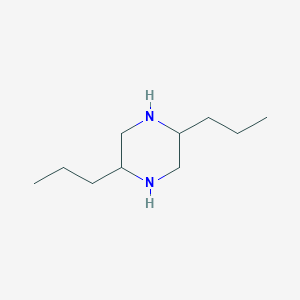
![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
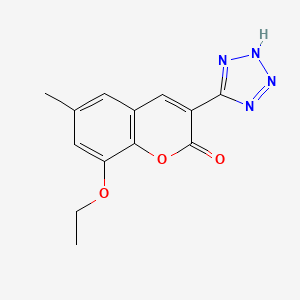
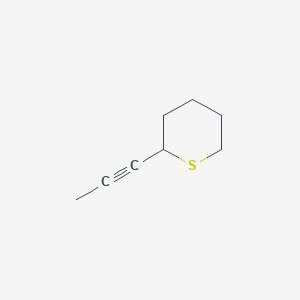
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
